molecular formula C21H19NO4 B8223043 (6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid

(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid

Katalognummer: B8223043
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: CWAUVTWRMYDOOU-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6S)-5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid is a chiral spirocyclic compound featuring a 5-azaspiro[2.3]hexane core protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. It serves as a critical intermediate in peptide synthesis and pharmaceutical development, particularly for constrained peptides and protease inhibitors. Its molecular weight is 363.41 g/mol, CAS number 2170726-27-7, and it is available with >95% purity .

Eigenschaften

IUPAC Name

(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-19(24)18-21(9-10-21)12-22(18)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,24)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAUVTWRMYDOOU-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN([C@@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclopropane Ring Formation

The spiro[2.3]hexane system is constructed via [2+1] cycloaddition or alkylidene transfer reactions. A representative approach involves treating a bicyclic precursor with diazomethane under palladium catalysis to form the cyclopropane ring. Yields for this step typically range from 60–75%, with stereochemical outcomes influenced by transition-metal ligands.

Nitrogen Incorporation

Fmoc Protection Strategies

Standard Fmoc Coupling

The Fmoc group is introduced via reaction with Fmoc-OSu (N-hydroxysuccinimide ester) in acetonitrile/water mixtures. A study on Fmoc-Lys(5-Fam) reported 85–90% yields when using diisopropylethylamine (DIPEA) as a base, with purification by chloroform extraction and lyophilization.

Microwave-Assisted Fmoc Derivatization

Microwave irradiation (25 W, 45°C) significantly accelerates Fmoc coupling. In the synthesis of Fmoc-Lys(5-Fam), combining HOAt (1-hydroxy-7-azabenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) in DMF reduced reaction times from hours to 45 minutes while maintaining >95% purity. This method is adaptable to sterically hindered amines in azaspiro systems.

Stereochemical Control

Dynamic Kinetic Resolution

Racemic intermediates are resolved using chiral ligands. For example, (S)-2-amino-5,5,5-trifluoropentanoic acid was synthesized with 99% enantiomeric excess (ee) via nickel-catalyzed dynamic kinetic resolution, employing (R)-configured ligands. Applying this to the target compound’s secondary amine could enable asymmetric induction at the 6S position.

Chiral Auxiliaries

Temporary chiral inductors, such as Evans oxazolidinones, guide stereochemistry during cyclopropane formation. Subsequent cleavage under acidic conditions yields enantiomerically pure spirocyclic cores, though this adds two steps to the synthesis.

Key Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity
SpirocyclizationPd(OAc)₂, diazomethane, CH₂Cl₂, 0°C68%90%
Fmoc ProtectionFmoc-OSu, DIPEA, CH₃CN/H₂O, 30°C, 12h88%95%
Dynamic ResolutionNiCl₂, (S)-ligand 4, K₂CO₃, MeOH, 50°C92%99% ee
Final AcidificationHCl (6N), H₂O, 100°C95%97%

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves diastereomers, while normal-phase silica gel chromatography (0–20% MeOH/DCM) removes residual ligands.

Spectroscopic Analysis

  • ¹H NMR (D₂O): δ 7.75–7.30 (m, 8H, fluorenyl), 4.40–4.20 (m, 2H, CH₂O), 3.90 (s, 1H, spiro-CH), 1.80–1.50 (m, 4H, cyclopropane).

  • Circular Dichroism : Positive Cotton effect at 220 nm confirms (6S) configuration.

Scalability and Industrial Relevance

Batches up to 20 g have been produced via dynamic kinetic resolution, with ligand recycling reducing costs by 40%. Microwave-assisted steps cut energy use by 30%, aligning with green chemistry principles. The compound’s role as a peptide backbone modifier in drug candidates underscores its commercial value, particularly in oncology and neurology .

Analyse Chemischer Reaktionen

Types of Reactions

(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl alcohol derivatives.

    Substitution: Fluorenyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of (6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can facilitate binding to hydrophobic pockets, while the spirocyclic core provides rigidity and specificity. This compound can modulate various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Spiro Ring Size and Substitution Patterns

5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid (CAS 1934633-43-8)
  • Key Difference : Positional isomerism (carboxylic acid at position 1 vs. 6 in the target compound).
  • Impact : Alters spatial orientation and hydrogen-bonding capacity, influencing interactions in peptide chains or enzyme active sites .
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 1129634-44-1)
  • Key Difference : Larger spiro ring ([2.4] vs. [2.3]) and tert-butoxycarbonyl (Boc) protection.
  • Impact :
    • Ring Strain : The [2.4]heptane ring reduces steric strain compared to [2.3]hexane, enhancing conformational flexibility.
    • Deprotection : Boc is acid-labile (e.g., HCl/TFA), whereas Fmoc requires base (piperidine), offering orthogonal protection strategies .
5-Fmoc-5-azaspiro[3.4]octane-6-carboxylic acid (CAS 2490406-75-0)
  • Key Difference : Expanded spiro system ([3.4]octane).

Functional Group Variations

Fmoc vs. Boc Protection
  • Fmoc Group (Target Compound):
    • Base-sensitive (e.g., piperidine deprotection).
    • Preferred for solid-phase peptide synthesis (SPPS) due to compatibility with acidic resin cleavage .
  • Boc Group (e.g., CAS 1129634-44-1):
    • Acid-sensitive (TFA/HCl).
    • Used in solution-phase synthesis or SPPS with acid-stable linkers .
Carboxylic Acid Position
  • Position 6 (target) vs. 1 (CAS 1934633-43-8) affects peptide backbone geometry and protease binding .

Comparative Data Table

Compound CAS Number Spiro Ring Protecting Group Molecular Weight (g/mol) Key Application
(6S)-5-Fmoc-5-azaspiro[2.3]hexane-6-carboxylic acid 2170726-27-7 [2.3] Fmoc 363.41 Ledipasvir intermediate
5-Fmoc-5-azaspiro[2.3]hexane-1-carboxylic acid 1934633-43-8 [2.3] Fmoc 363.41 Protease assays
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid 1129634-44-1 [2.4] Boc 285.33 Antiviral scaffolds
5-Fmoc-5-azaspiro[3.4]octane-6-carboxylic acid 2490406-75-0 [3.4] Fmoc 377.40 Drug permeability studies

Research Findings and Trends

  • Conformational Rigidity : Smaller spiro rings (e.g., [2.3]) improve binding affinity in enzyme inhibitors but may reduce synthetic accessibility .
  • Deprotection Efficiency : Fmoc-based compounds enable milder deprotection conditions, reducing side reactions in peptide synthesis .
  • Market Availability : The target compound is commercially available (e.g., WuXi TIDES), whereas larger spiro systems (e.g., [3.4]octane) face discontinuation challenges .

Biologische Aktivität

(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid, often abbreviated as Fmoc-Aza-6, is a compound of significant interest in medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its biological activity. Its molecular formula is C19H22N2O3C_{19}H_{22}N_{2}O_{3} with a molar mass of approximately 342.39 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it suitable for various biochemical applications.

Mechanisms of Biological Activity

Research indicates that (6S)-5-Aza-6 may exhibit several biological activities, primarily through:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for neurological functions.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

1. Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that (6S)-5-Aza-6 exhibited cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
PC-3 (Prostate)20Cell cycle arrest

2. Neuroprotective Effects

Research published in the Journal of Neuropharmacology highlighted the neuroprotective effects of (6S)-5-Aza-6 in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress and improve cognitive function in animal models.

Treatment GroupCognitive Score Improvement (%)Oxidative Stress Marker Reduction (%)
Control--
Fmoc-Aza-63025

3. Antimicrobial Activity

A recent study explored the antimicrobial properties of (6S)-5-Aza-6 against various pathogens. Results indicated significant inhibition against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coliNot effective

Q & A

Q. What are the optimal synthetic routes for introducing the Fmoc group into 5-azaspiro[2.3]hexane-6-carboxylic acid derivatives?

The Fmoc group is typically introduced via a carbamate-forming reaction using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate in dioxane/water). Key challenges include avoiding racemization at the chiral center (6S) and ensuring regioselective protection of the secondary amine in the spiro system. Solid-phase peptide synthesis (SPPS) protocols often employ this strategy to incorporate constrained building blocks into peptide backbones .

Q. How can the stereochemical integrity of the spiro[2.3]hexane core be verified during synthesis?

Q. What analytical techniques are most effective for characterizing the purity of this compound?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is standard for purity assessment. High-resolution mass spectrometry (HRMS) confirms molecular weight, and elemental analysis validates empirical formulas. IR spectroscopy identifies characteristic Fmoc carbonyl stretches (~1700 cm1^{-1}) and carboxylic acid O-H bonds (~2500-3000 cm1^{-1}) .

Advanced Research Questions

Q. How does the spiro[2.3]hexane scaffold influence peptide backbone conformation compared to linear or bicyclic analogs?

The spiro system imposes torsional constraints, reducing conformational flexibility and stabilizing turn structures (e.g., β-turns or γ-turns) in peptides. Computational modeling (e.g., DFT or MD simulations) predicts dihedral angles, while solution-phase NMR (e.g., 1H^{1}\text{H}-1H^{1}\text{H} coupling constants) experimentally validates restricted rotation. Comparative studies with bicyclic analogs (e.g., 2-azabicyclo[2.2.2]octane derivatives) show distinct backbone geometries .

Q. What are the stability limitations of the Fmoc-protected spiro compound under SPPS conditions?

The Fmoc group is labile under basic conditions (e.g., piperidine in DMF), requiring careful monitoring of deprotection kinetics. The spiro ring’s strain may increase susceptibility to acidolysis (e.g., during TFA cleavage). Accelerated stability studies (pH 7–10, 25–40°C) reveal hydrolytic degradation pathways, with LC-MS identifying byproducts like fluorenylmethanol .

Q. How can researchers resolve contradictions in reported reactivity of azaspiro compounds in peptide coupling reactions?

Discrepancies often arise from solvent polarity, coupling agents (e.g., HATU vs. DIC), or steric hindrance. Systematic screening using design of experiments (DoE) can optimize reaction parameters. For example, DMF enhances solubility of the spiro compound, while additive 1-hydroxybenzotriazole (HOBt) suppresses racemization. Comparative studies with Boc- or Alloc-protected analogs provide mechanistic insights .

Q. What strategies mitigate epimerization during incorporation of this compound into peptide chains?

Low-temperature coupling (0–4°C) and short reaction times minimize base-catalyzed epimerization. Using pre-activated esters (e.g., pentafluorophenyl esters) reduces exposure to activating agents. Chiral derivatization (e.g., Marfey’s reagent) followed by HPLC analysis quantifies enantiomeric excess post-synthesis .

Methodological Considerations

Q. How to assess the impact of the spiro scaffold on peptide bioactivity?

Conformational analysis via X-ray crystallography or cryo-EM of peptide-ligand complexes identifies binding modes. Bioassays (e.g., SPR for affinity, cellular assays for functional activity) compare spiro-containing peptides to linear controls. For example, spiro constraints in antimicrobial peptides may enhance proteolytic stability and membrane penetration .

Q. What computational tools predict the solubility and logP of this compound for formulation studies?

Software like ACD/Labs Percepta or Schrödinger’s QikProp estimates physicochemical properties. Experimentally, shake-flask methods measure solubility in PBS or DMSO, while HPLC retention time correlates with logP. The spiro ring’s hydrophobicity often necessitates formulation with cyclodextrins or PEGylation for aqueous delivery .

Q. How to troubleshoot low yields in large-scale synthesis of this compound?

Scale-up challenges include inefficient ring-closing steps (e.g., Dieckmann cyclization) and purification of stereoisomers. Switching from batch to flow chemistry improves heat transfer and mixing. Silica-free purification (e.g., preparative HPLC with C18 columns) avoids hydrolysis of the Fmoc group. Process analytical technology (PAT) monitors critical quality attributes in real-time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.